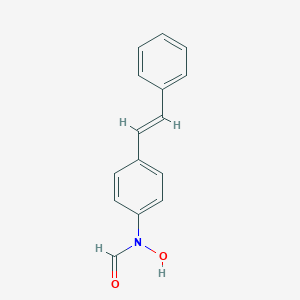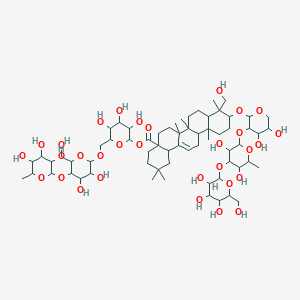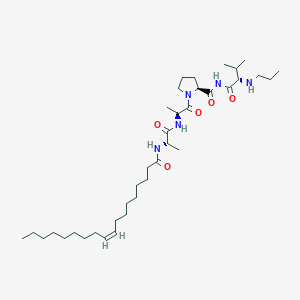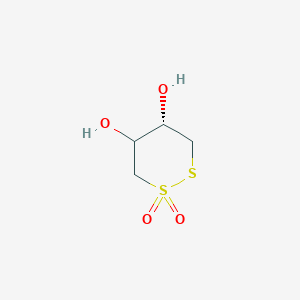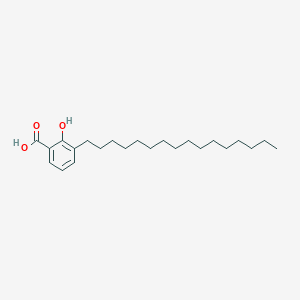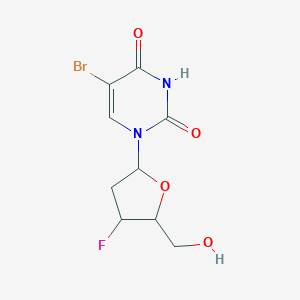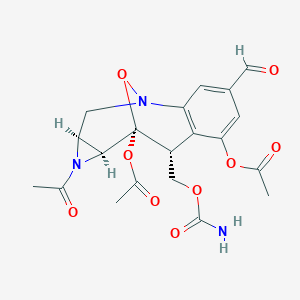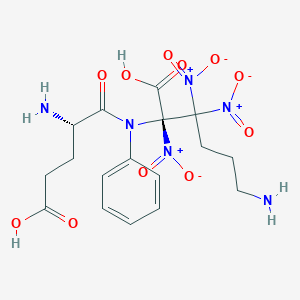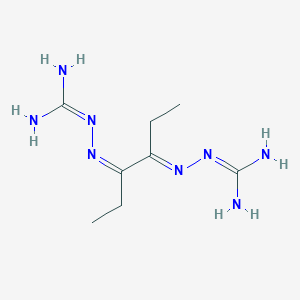
Diethylglyoxal bis(guanylhydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylglyoxal bis(guanylhydrazone) (DEGBG) is a synthetic polyamine analog that has been extensively studied for its potential use in cancer treatment. However, recent research has shown that DEGBG also has promising applications in other fields, such as neuroscience and immunology. In
科学研究应用
Diethylglyoxal bis(guanylhydrazone) has been shown to have a wide range of applications in scientific research. In cancer research, Diethylglyoxal bis(guanylhydrazone) has been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In addition, Diethylglyoxal bis(guanylhydrazone) has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury. Furthermore, Diethylglyoxal bis(guanylhydrazone) has been found to modulate the immune response, making it a potential therapeutic agent for autoimmune diseases and transplant rejection.
作用机制
The mechanism of action of Diethylglyoxal bis(guanylhydrazone) is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism is that Diethylglyoxal bis(guanylhydrazone) inhibits the activity of ornithine decarboxylase, an enzyme that is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is a hallmark of cancer cells. By inhibiting ornithine decarboxylase, Diethylglyoxal bis(guanylhydrazone) reduces the levels of polyamines, leading to cell cycle arrest and apoptosis. Diethylglyoxal bis(guanylhydrazone) has also been shown to inhibit the activity of S-adenosylmethionine decarboxylase, another enzyme involved in polyamine synthesis.
Biochemical and Physiological Effects
Diethylglyoxal bis(guanylhydrazone) has been shown to have a variety of biochemical and physiological effects. In cancer cells, Diethylglyoxal bis(guanylhydrazone) has been found to induce apoptosis, inhibit angiogenesis, and reduce the expression of genes involved in cell cycle progression. In models of neurodegenerative diseases, Diethylglyoxal bis(guanylhydrazone) has been shown to protect against oxidative stress, reduce inflammation, and improve motor function. In addition, Diethylglyoxal bis(guanylhydrazone) has been found to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
Diethylglyoxal bis(guanylhydrazone) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also soluble in water and organic solvents, making it easy to use in a variety of assays. However, Diethylglyoxal bis(guanylhydrazone) has some limitations. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on Diethylglyoxal bis(guanylhydrazone). One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. Furthermore, Diethylglyoxal bis(guanylhydrazone)'s immunomodulatory effects make it a promising candidate for the treatment of autoimmune diseases and transplant rejection. Finally, further research is needed to fully understand the mechanism of action of Diethylglyoxal bis(guanylhydrazone) and its potential applications in scientific research.
Conclusion
Diethylglyoxal bis(guanylhydrazone) is a promising compound for scientific research. Its wide range of applications, including cancer treatment, neuroprotection, and immunomodulation, make it a valuable tool for researchers in a variety of fields. While there are still some limitations to its use, further research on Diethylglyoxal bis(guanylhydrazone) has the potential to lead to new therapies for a variety of diseases.
合成方法
Diethylglyoxal bis(guanylhydrazone) can be synthesized by reacting diethylglyoxal with guanylhydrazine in the presence of a reducing agent such as sodium borohydride. The resulting compound is a white crystalline solid that is soluble in water and organic solvents.
属性
CAS 编号 |
116173-27-4 |
|---|---|
产品名称 |
Diethylglyoxal bis(guanylhydrazone) |
分子式 |
C11H8ClNO2 |
分子量 |
226.28 g/mol |
IUPAC 名称 |
2-[(Z)-[(4E)-4-(diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine |
InChI |
InChI=1S/C8H18N8/c1-3-5(13-15-7(9)10)6(4-2)14-16-8(11)12/h3-4H2,1-2H3,(H4,9,10,15)(H4,11,12,16)/b13-5-,14-6+ |
InChI 键 |
HXWLLFLQUZOBFF-FUJGBLOQSA-N |
手性 SMILES |
CC/C(=N\N=C(N)N)/C(=N\N=C(N)N)/CC |
SMILES |
CCC(=NN=C(N)N)C(=NN=C(N)N)CC |
规范 SMILES |
CCC(=NN=C(N)N)C(=NN=C(N)N)CC |
同义词 |
DEGBG diethylglyoxal bis(guanylhydrazone) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




